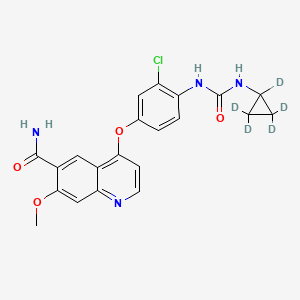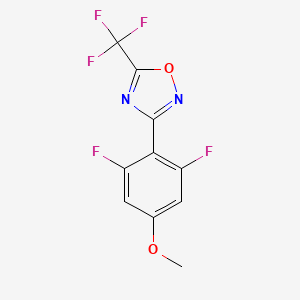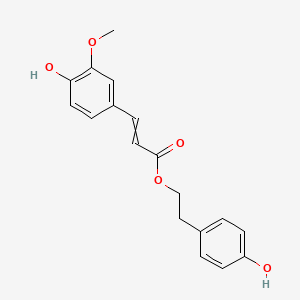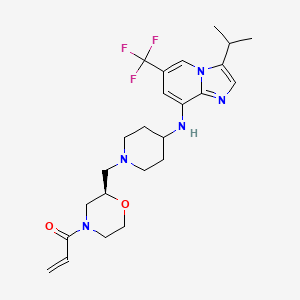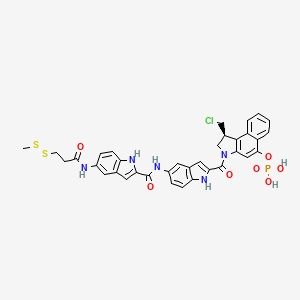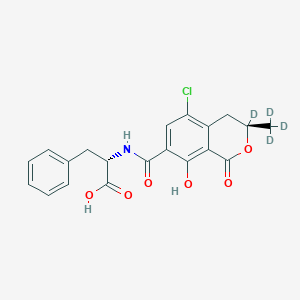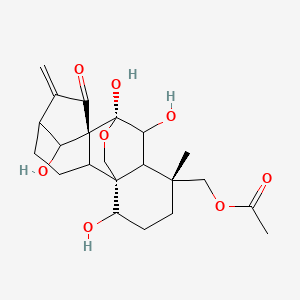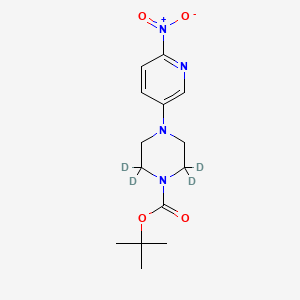
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is a labeled analogue of Serine Hydrolase inhibitor-1-pip-2-nitropyridine. This compound is used as an intermediate in the synthesis of Palbociclib, a drug used in cancer treatment. The compound is characterized by its molecular formula C14H16D4N4O4 and a molecular weight of 312.36.
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is produced in bulk quantities to meet the demands of research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to study enzyme activity and inhibition.
Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Serine Hydrolase inhibitor-1-pip-2-nitropyridine: The unlabeled analogue of the compound.
Palbociclib: A drug synthesized using Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 as an intermediate.
Other Serine Hydrolase Inhibitors: Compounds like acetylcholinesterase inhibitors and butyrylcholinesterase inhibitors.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and other analytical techniques. This labeling provides insights into reaction mechanisms and enzyme interactions that are not possible with unlabeled compounds.
Properties
Molecular Formula |
C14H20N4O4 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2 |
InChI Key |
SUWKOEMQNOBJEQ-LZMSFWOYSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


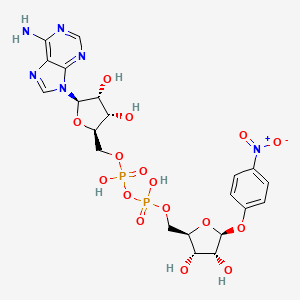

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
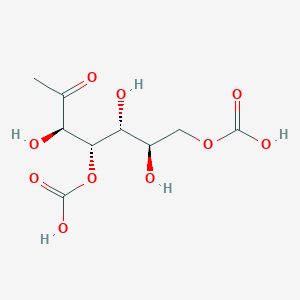
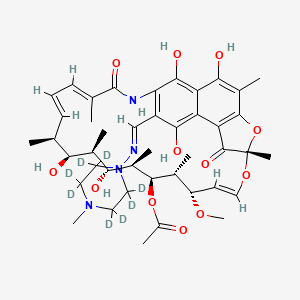
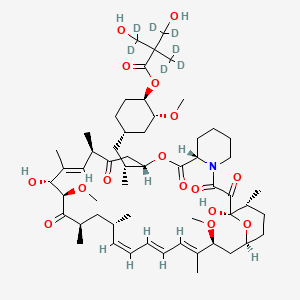
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
